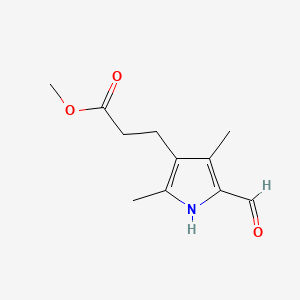

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

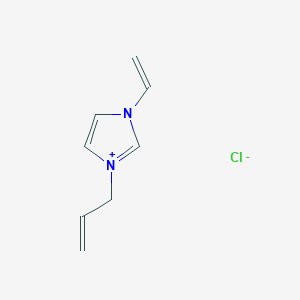

“Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic heterocycle . The compound has the empirical formula C8H9NO3 and a molecular weight of 167.16 .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate” includes a pyrrole ring, which is a five-membered aromatic heterocycle . The pyrrole ring in this compound is substituted with formyl, methyl, and propanoate groups .Physical And Chemical Properties Analysis

“Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate” is a solid compound . It has the empirical formula C8H9NO3 and a molecular weight of 167.16 .Applications De Recherche Scientifique

Synthesis of Novel Pyrrole Alkaloids : New pyrrole alkaloids with bulky N-alkyl side chains containing stereogenic centers were isolated from Lycium chinense. These compounds, including variants of methyl pyrrole propanoate, were analyzed using spectroscopic data (Youn et al., 2013).

Antimicrobial Agents : Synthesis of (E)-methyl pyrrole-3-carboxylate derivatives was explored, and these compounds were evaluated for their in vitro antimicrobial activities. These compounds exhibited good antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).

Molecular Structures and Properties : Studies on benzodipyrrinones involved base-catalyzed condensation of compounds like methyl pyrrole propanoate. The molecular structures and properties of these compounds were analyzed using Nuclear Overhauser effect H-nmr studies (Boiadjiev & Lightner, 2003).

Biological Activities : Research on hybrid molecules derived from methyl pyrrole propanoate derivatives focused on their potential as anticonvulsants and antinociceptives. These compounds showed promising activity in preclinical seizure models and pain responses in mice (Kamiński et al., 2016).

Synthesis of Uracil Derivatives : The synthesis of uracil derivatives involving methyl pyrrole propanoate was explored. These compounds were characterized by spectroscopic methods, and their interaction with DNA was studied through UV spectra (Yao et al., 2013).

Salen-type Ligands : Salen-type ligands functionalized with pyrrole derivative pendant arms were synthesized, including 3-pyrrol-1-ylpropanoic acid derivatives. These compounds were characterized and their potential applications in catalysis and material science were explored (Andrade et al., 2005).

Orientations Futures

Pyrrole derivatives, such as “Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate”, have a diverse range of biological activities, making them a potential source of new therapeutic agents . Future research could focus on exploring the therapeutic potential of this compound against various diseases or disorders.

Propriétés

IUPAC Name |

methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7-9(4-5-11(14)15-3)8(2)12-10(7)6-13/h6,12H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSYWXKWNBYRGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1CCC(=O)OC)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441412 |

Source

|

| Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

CAS RN |

18818-25-2 |

Source

|

| Record name | Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1149222.png)

![Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1149243.png)